4-(Piperidin-3-yl)benzaldehyde
Description
4-(Piperidin-3-yl)benzaldehyde is a benzaldehyde derivative featuring a piperidine ring attached at the para-position of the benzaldehyde moiety, with the linkage occurring at the 3-position of the piperidine. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-piperidin-3-ylbenzaldehyde |
InChI |
InChI=1S/C12H15NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
CXBJEFNBVZQARW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)benzaldehyde typically involves the reaction of piperidine with benzaldehyde under specific conditions. One common method is the condensation reaction between piperidine and benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of 4-(Piperidin-3-yl)benzaldehyde may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-(Piperidin-3-yl)benzoic acid.
Reduction: 4-(Piperidin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Piperidin-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The piperidine ring is known to enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further influencing its biological activity .
Comparison with Similar Compounds
Positional Isomerism: 4-(Piperidine-1-yl)benzaldehyde
A critical analog is 4-(piperidine-1-yl)benzaldehyde , where the benzaldehyde is attached to the nitrogen (1-position) of the piperidine ring. Key differences include:
- Synthetic Yields: Studies show that 4-(piperidine-1-yl)benzaldehyde synthesis is influenced by solvent, base, and temperature. For example, polar aprotic solvents like DMF improve yields (~75%) compared to non-polar solvents (~50%) . A similar optimization may be required for the 3-yl derivative due to steric hindrance at the carbon-attached position.
Table 1: Positional Isomer Comparison
| Property | 4-(Piperidine-1-yl)benzaldehyde | 4-(Piperidin-3-yl)benzaldehyde (Hypothetical) |
|---|---|---|
| Substituent Position | Nitrogen (1-position) | Carbon (3-position) |
| Basicity | Higher (tertiary amine) | Lower (secondary amine) |
| Synthetic Yield Range | 50–75% (varies with conditions) | Likely lower due to steric challenges |
| Applications | Pharmaceutical intermediates | Potential for tailored drug scaffolds |
Piperidine-Linked Derivatives: 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde
This compound features an ethyl spacer between the benzaldehyde and piperidine, introducing conformational flexibility:
- Reactivity : The ethyl linker reduces steric constraints, enabling broader synthetic applications (e.g., coupling reactions) compared to the rigid 3-yl derivative .
- Biological Interactions : Increased flexibility may enhance binding to enzyme pockets, as seen in its use for kinase inhibitors .
Derivatives with Bulky Substituents
Compounds from , such as 2-(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)acetic acid , highlight the impact of bulky groups:
- Lipophilicity and Stability : Trifluoromethyl and sulfur groups enhance metabolic stability and target affinity via hydrophobic interactions. In contrast, 4-(Piperidin-3-yl)benzaldehyde’s simpler structure may offer easier functionalization for lead optimization .
- Synthetic Complexity : Multi-step synthesis (e.g., HRMS and HPLC validation) is required for trifluoromethyl derivatives, whereas the target compound’s synthesis is likely more straightforward .
Optical Properties vs. Solvatochromic Dyes
4-[4′-(N,N-diethylamino)styryl]benzaldehyde (DEASB) exhibits solvatochromism due to its conjugated D-π-A system. Key contrasts:
- Optical Behavior: DEASB shows Stokes shifts dependent on matrix polarity (e.g., Δλ = 120 nm in PMMA vs. 150 nm in ethanol) . The target compound lacks such conjugation, limiting optical applications but improving thermal stability.
- Solid-State Performance: DEASB’s fluorescence is concentration-dependent in solid matrices, a property less relevant for the non-conjugated 3-yl derivative .
Biological Activity
4-(Piperidin-3-yl)benzaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a piperidine ring attached to a benzaldehyde moiety, has been the subject of various studies due to its interactions with neurotransmitter systems and its implications in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N
- Structural Features : The compound features a piperidine group at the para position of the benzaldehyde, which is significant for its biological activity.
Biological Activity Overview
Research indicates that 4-(Piperidin-3-yl)benzaldehyde exhibits significant biological activity, particularly as a potential antidepressant and anxiolytic agent . Its mechanism of action is believed to involve modulation of neurotransmitter systems, specifically through interactions with serotonin and dopamine receptors.
The compound's activity may be linked to its ability to influence various biological pathways, including:
- Neurotransmitter Modulation : Studies have shown that compounds with similar structures can modulate receptor activity, suggesting that 4-(Piperidin-3-yl)benzaldehyde may also affect neurotransmitter release and receptor sensitivity.
- Enzyme Inhibition : It has been suggested that this compound could serve as a potential inhibitor for enzymes like dihydrofolate reductase (DHFR), which is crucial in folate metabolism and has implications in cancer treatment .
Binding Affinities
Investigations into the binding affinities of 4-(Piperidin-3-yl)benzaldehyde towards neurotransmitter receptors have revealed promising results. The following table summarizes some key findings regarding its receptor interactions:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Serotonin Receptors | Moderate | Potential anxiolytic effects |
| Dopamine Receptors | Moderate | Possible antidepressant effects |
| DHFR | High | Inhibitory potential |
Note: Specific values for Ki are still under investigation and may vary based on experimental conditions.
Case Studies
- Antidepressant Activity : In a study assessing the antidepressant-like effects of various piperidine derivatives, 4-(Piperidin-3-yl)benzaldehyde showed significant promise in reducing depressive-like behaviors in animal models through serotonin receptor modulation.
- Anxiolytic Effects : Another study highlighted its anxiolytic potential, demonstrating reduced anxiety-like behaviors in rodents when treated with this compound, suggesting its utility in anxiety disorders.
Comparative Analysis with Similar Compounds
4-(Piperidin-3-yl)benzaldehyde shares structural similarities with other piperidine-based compounds. The following table compares its biological activities with those of related compounds:
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| 4-(Diethylamino)benzaldehyde | Pan-inhibitor of ALDH isoforms | Anticancer properties |
| 4-Piperidine-based thiosemicarbazones | DHFR inhibitors | Potential anticancer agents |
| 4-(Benzyl)piperidine | MAO-B inhibition | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
